molecular formula C18H21NO6S B14297114 1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate CAS No. 114469-89-5

1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate

Cat. No.: B14297114
CAS No.: 114469-89-5
M. Wt: 379.4 g/mol
InChI Key: IWXJIWURRPVETC-UHFFFAOYSA-M
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Description

1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate is a complex organic compound with a unique structure that includes a pyridinium ion, a phenyl group, and an oxopropoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate typically involves multiple steps, including the formation of the pyridinium ion, the introduction of the phenyl group, and the addition of the oxopropoxy moiety. Common reagents used in these reactions include methyl iodide, phenylacetylene, and oxopropyl bromide. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxopropoxy group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated analogs.

Scientific Research Applications

1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-{2-[4-(3-hydroxypropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate
  • 1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium chloride

Uniqueness

1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

114469-89-5

Molecular Formula

C18H21NO6S

Molecular Weight

379.4 g/mol

IUPAC Name

3-[4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenoxy]propanal;methyl sulfate

InChI

InChI=1S/C17H18NO2.CH4O4S/c1-18-11-9-16(10-12-18)4-3-15-5-7-17(8-6-15)20-14-2-13-19;1-5-6(2,3)4/h3-13H,2,14H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

IWXJIWURRPVETC-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC=O.COS(=O)(=O)[O-]

Origin of Product

United States

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